molecular formula C6H15NO2Si B14080669 N-Hydroxy-3-(trimethylsilyl)propanamide CAS No. 100648-08-6

N-Hydroxy-3-(trimethylsilyl)propanamide

Cat. No.: B14080669
CAS No.: 100648-08-6
M. Wt: 161.27 g/mol
InChI Key: HAPSSYKQISVYIN-UHFFFAOYSA-N
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Description

Propanamide, N-hydroxy-3-(trimethylsilyl)- is an organic compound with the molecular formula C6H15NO2Si It is a derivative of propanamide, where the hydrogen atom on the nitrogen is replaced by a hydroxy group and the hydrogen atoms on the carbon are replaced by trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-hydroxy-3-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of propanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of propanamide, N-hydroxy-3-(trimethylsilyl)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-hydroxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or simpler amides .

Scientific Research Applications

Propanamide, N-hydroxy-3-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanamide, N-hydroxy-3-(trimethylsilyl)- involves its interaction with various molecular targets. The hydroxy group and trimethylsilyl groups play a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, which lacks the hydroxy and trimethylsilyl groups.

    N-hydroxypropanamide: Similar to propanamide, N-hydroxy-3-(trimethylsilyl)- but without the trimethylsilyl groups.

    Trimethylsilylpropanamide: Similar to propanamide, N-hydroxy-3-(trimethylsilyl)- but without the hydroxy group.

Uniqueness

Propanamide, N-hydroxy-3-(trimethylsilyl)- is unique due to the presence of both hydroxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. These groups make it a versatile reagent in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

100648-08-6

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

N-hydroxy-3-trimethylsilylpropanamide

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-6(8)7-9/h9H,4-5H2,1-3H3,(H,7,8)

InChI Key

HAPSSYKQISVYIN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC(=O)NO

Origin of Product

United States

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